beta-Ionone
Overview
Description
Synthesis Analysis
Beta-Ionone can be synthesized chemically or can be produced endogenously in plants via the asymmetric cleavage of β-carotene by enzymes such as β-carotene oxygenase 2 (BCO2). The synthesis process often involves the use of precursors like citral and acetone, undergoing condensation reactions to produce ionone derivatives. This synthesis pathway demonstrates the versatility of organic synthesis techniques in replicating naturally occurring fragrances and flavors (Aloum et al., 2020).
Molecular Structure Analysis
Beta-Ionone's molecular structure is characterized by a cyclohexene ring connected to a nine-carbon side-chain, ending in a ketone group. This structural arrangement is crucial for its scent profile, with slight modifications leading to significant changes in its olfactory characteristics. The structure-activity relationship (SAR) studies highlight how alterations in the ionone ring or side chain can influence the compound's fragrance and biological activity.
Chemical Reactions and Properties
Chemically, beta-Ionone is reactive towards nucleophiles due to the presence of the ketone group, making it susceptible to various organic reactions, including reduction and condensation. Its chemical properties allow for the synthesis of a wide range of derivatives, each with unique fragrances and potential pharmacological effects. Beta-Ionone's reactivity is also a focal point for synthesizing complex molecules used in flavorings, perfumes, and even in medicinal chemistry.
Physical Properties Analysis
Beta-Ionone exhibits distinct physical properties that contribute to its widespread use in the fragrance industry. It is a colorless to pale yellow liquid at room temperature, with a strong violet-like odor that is highly valued in perfumery. Its volatility and solubility in oils and alcohols make it an ideal component in fragrance formulations, where it imparts a warm, floral scent reminiscent of violets and raspberries.
Chemical Properties Analysis
The chemical behavior of beta-Ionone, including its stability and reactivity, plays a crucial role in its applications. It participates in various chemical reactions that are central to flavor and fragrance chemistry, such as the formation of Schiff bases with amines. These reactions can alter the scent profile of beta-Ionone, enabling the creation of a vast array of fragrant compounds. Its compatibility with other fragrance components and its ability to undergo transformations under different conditions are essential for the development of complex scents.
For more scientific research and insights, the detailed exploration of beta-Ionone and related compounds can be further pursued through the cited source: (Aloum et al., 2020).
Scientific Research Applications
Plant-Herbivore Interaction
Beta-ionone plays a significant role in plant-herbivore interactions. It acts as a defense compound in plants like canola, where it is released following herbivore wounding. Research has demonstrated that the manipulation of carotenoid cleavage dioxygenase1 (CCD1) gene expression in Arabidopsis thaliana can enhance the emission of beta-ionone, leading to the repulsion of certain herbivores such as the crucifer flea beetle. This suggests a potential for beta-ionone in insect pest management through genetic engineering to increase herbivore-deterrent volatiles (Cáceres et al., 2016).
Biomedical Applications
Beta-ionone has garnered interest for its biomedical applications, particularly in cancer research. Studies have shown that it can inhibit the growth of various cancer cell lines, including human gastric adenocarcinoma and leukemia cells, through mechanisms such as apoptosis induction and cell cycle arrest. The potential of beta-ionone as an anticancer agent is further supported by its ability to modulate the expression of metalloproteinases and cell cycle-related proteins, which play crucial roles in tumor progression and metastasis (Liu et al., 2004; Faezizadeh et al., 2016).
Aroma Compound Production
The pleasant floral scent of beta-ionone has made it a sought-after aroma compound in the food and cosmetic industries. Genetic engineering approaches have been employed to enhance the production of beta-ionone in microorganisms, offering a sustainable alternative to traditional extraction methods from plants. For instance, engineering the oleaginous yeast Yarrowia lipolytica to overexpress genes in the terpenoid pathway has resulted in significant yields of beta-ionone, demonstrating the feasibility of microbial fermentation as a production method (Czajka et al., 2018).
Food and Beverage Enhancement
Beta-ionone's impact on food and beverage flavor profiles has been extensively studied, revealing that its concentration influences the sensory characteristics of various products. Genetic variations in humans affect the perception of beta-ionone's aroma, indicating that food and beverage formulations could be tailored to meet diverse consumer preferences based on genetic sensitivities (Jaeger et al., 2014).
Safety And Hazards
Future Directions
In recent years, Beta-Ionone has received increased attention from the biomedical community for its potential as an anticancer treatment and for other human health benefits . Current strategies and achievements are used to reconstruct enzyme pathways in microorganisms in an effort to attain higher amounts of the desired Beta-Ionone .
properties
IUPAC Name |
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQYTAPXSHCGMF-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Record name | BETA-IONONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20530 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021769 | |
Record name | beta-Ionone | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-ionone is a colorless to light yellow liquid with an odor of cedar wood. In very dilute alcoholic solution the odor resembles odor of violets. Used in perfumery., Liquid, colourless to pale-yellow liquid with a warm, woody, dry odour | |
Record name | BETA-IONONE | |
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Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)- | |
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Record name | beta-Ionone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
284 °F at 18 mmHg (NTP, 1992), 271 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/, 266.00 to 269.00 °C. @ 760.00 mm Hg | |
Record name | BETA-IONONE | |
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Record name | beta-Ionone | |
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Record name | beta-Ionone | |
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Flash Point |
greater than 235 °F (NTP, 1992), > 113 °C (> 235 °F) - closed cup | |
Record name | BETA-IONONE | |
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Record name | beta-Ionone | |
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Solubility |
Slightly soluble (NTP, 1992), In water, 169 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol. Insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol (in ethanol) | |
Record name | BETA-IONONE | |
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Record name | beta-Ionone | |
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Record name | beta-Ionone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |
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Density |
0.9462 (NTP, 1992) - Less dense than water; will float, 0.9461 at 20/4 °C, 0.940-0.947 | |
Record name | BETA-IONONE | |
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Record name | beta-Ionone | |
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Record name | beta-Ionone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/342/ | |
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Vapor Pressure |
0.054 mm Hg at 25 °C | |
Record name | beta-Ionone | |
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Product Name |
beta-Ionone | |
Color/Form |
Colorless to pale, straw-colored liquid | |
CAS RN |
14901-07-6, 79-77-6, 85949-43-5 | |
Record name | BETA-IONONE | |
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Record name | β-Ionone | |
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Record name | 4-(2,6,6-Trimethyl-1(or 2)-cyclohexen-1-yl)-3-buten-2-one | |
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Record name | (E)-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one | |
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Record name | 4-(2,6,6-trimethylcyclohex-1-ene-1-yl)-but-3-ene-2-one | |
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Record name | .BETA.-IONONE | |
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Melting Point |
-35 °C | |
Record name | beta-Ionone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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